molecular formula C6H11NO2 B14606571 (Dimethylamino)methyl prop-2-enoate CAS No. 58194-18-6

(Dimethylamino)methyl prop-2-enoate

Cat. No.: B14606571
CAS No.: 58194-18-6
M. Wt: 129.16 g/mol
InChI Key: VMEZXMFPKOMWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylamino)methyl prop-2-enoate is an acrylate ester derivative featuring a dimethylamino (-N(CH₃)₂) group attached to the methylene carbon of the prop-2-enoate backbone. Its structure is represented as CH₂=C(COOCH₂N(CH₃)₂).

Properties

CAS No.

58194-18-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(dimethylamino)methyl prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3

InChI Key

VMEZXMFPKOMWHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)COC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of (Dimethylamino)methyl prop-2-enoate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The dimethylamino substitution distinguishes (Dimethylamino)methyl prop-2-enoate from simpler acrylates like methyl prop-2-enoate (MA) and methyl propanoate (MP). Substituents such as halides (e.g., chlorine, bromine) or aromatic groups further differentiate related compounds (Table 1).

Table 1: Structural Comparison of Selected Acrylates
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(Dimethylamino)methyl prop-2-enoate C₆H₁₁NO₂ 129.16 Dimethylamino on acrylate
Methyl prop-2-enoate (MA) C₄H₆O₂ 86.09 None
Methyl propanoate (MP) C₄H₈O₂ 88.11 Saturated ester
Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄ClNO₂ 239.7 3-chlorophenyl, dimethylamino
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate C₁₂H₁₄BrNO₂ 284.15 3-bromophenyl, dimethylamino

Antifungal Activity

Methyl prop-2-enoate (MA) and methyl propanoate (MP) exhibit strong antifungal effects against pathogens like Fusarium culmorum and Cochliobolus sativus:

  • MA inhibits 99% of mycelial growth in both pathogens at 500–1000 µM in direct/indirect contact .
  • MP shows slightly lower efficacy (95–98% inhibition) .
  • Mechanistically, both compounds disrupt fungal cell membranes, evidenced by potassium ion (K⁺) leakage, though MA acts at lower concentrations .

In contrast, (Dimethylamino)methyl prop-2-enoate and its halogenated derivatives (e.g., bromo- or chlorophenyl variants) lack direct antifungal data in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.